(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate
Brand Name: Vulcanchem
CAS No.: 204251-24-1
VCID: VC21551540
InChI: InChI=1S/C24H27NO6.H2O/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28);1H2/t20-;/m0./s1
SMILES: CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Molecular Formula: C24H29NO7
Molecular Weight: 443.5 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate

CAS No.: 204251-24-1

Cat. No.: VC21551540

Molecular Formula: C24H29NO7

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate - 204251-24-1

Specification

CAS No. 204251-24-1
Molecular Formula C24H29NO7
Molecular Weight 443.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate
Standard InChI InChI=1S/C24H27NO6.H2O/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28);1H2/t20-;/m0./s1
Standard InChI Key NMBGBVUJSPZRDD-BDQAORGHSA-N
Isomeric SMILES CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
SMILES CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Canonical SMILES CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O

Introduction

Nomenclature and Identification

The compound is known by several names in scientific literature and commercial catalogs, which is important to recognize when searching for information or ordering the compound:

Name TypeIdentifier
IUPAC Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate
Common NamesFmoc-Glu(OtBu)-OH hydrate
Fmoc-L-Glu(OtBu)-OH hydrate
5-tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate hydrate
N-Fmoc-L-glutamic acid gamma-tert-butyl ester hydrate
CondensedFmoc-Glu(OtBu)-OH.H₂O
CAS Number (hydrate)204251-24-1
CAS Number (anhydrous)71989-18-9
MDL NumberMFCD00150485
InChI KeyOTKXCALUHMPIGM-FQEVSTJZSA-N

It's worth noting that the compound may be listed as either the hydrate or anhydrous form in catalogs and literature. The anhydrous form (CAS: 71989-18-9) differs slightly in molecular weight and some physical properties but is chemically equivalent for most applications in peptide synthesis .

Applications in Peptide Synthesis

The primary application of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate is in Fmoc-based solid-phase peptide synthesis (SPPS), where it serves as the building block for incorporating glutamic acid residues into peptide sequences.

Fmoc chemistry represents a significant advancement in peptide synthesis, offering several advantages over earlier Boc chemistry approaches. Unlike Boc chemistry, which requires strong acids for deprotection, Fmoc groups can be cleaved under mild basic conditions (typically 20-50% piperidine in DMF), making the strategy compatible with acid-sensitive peptide sequences and protecting groups .

The tert-butyl ester protection of the side-chain carboxyl group is particularly valuable for preventing unwanted side reactions during synthesis. This protection is stable to the basic conditions used for Fmoc removal but can be cleaved during the final trifluoroacetic acid (TFA) treatment that typically releases the completed peptide from the solid support .

Key advantages of using this protected amino acid in peptide synthesis include:

  • Orthogonal protection strategy allowing selective deprotection steps

  • Compatibility with acid-sensitive amino acid residues

  • Mild deprotection conditions for the Fmoc group

  • High coupling efficiency in both manual and automated synthesis

  • Minimal side reactions and enantiomerization

  • Compatibility with modern solid-phase synthesis techniques and instrumentation

It is worth noting that the compound is specifically recommended as the standard building block for introducing glutamic acid residues in Fmoc-based peptide synthesis protocols .

Desired ConcentrationVolume of Solvent Required for:
1 mg
1 mM2.2548 mL
5 mM0.4510 mL
10 mM0.2255 mL

These calculations represent the volume of solvent needed to dissolve the specified amount of compound to achieve the desired concentration .

For solution preparation in peptide synthesis, manufacturers recommend:

  • Selecting appropriate solvents based on the specific synthesis protocol

  • Storing prepared solutions separately to avoid degradation from repeated freezing and thawing

  • For difficult solubilization, heating to 37°C followed by sonication may improve dissolution

  • The compound should dissolve clearly in 50 mL of DMF at a concentration of 25 mmol

Quality commercial products typically show excellent solubility in DMF, which is essential for efficient coupling reactions in peptide synthesis.

ParameterRecommendation
Storage Temperature2-8°C (refrigeration) or 2-30°C
Container TypeAirtight, moisture-proof containers
Light ExposureProtect from direct light
Long-term StorageAt -80°C, use within 6 months; at -20°C, use within 1 month
Transport ConditionsMay be shipped at ambient temperature for short periods
Special PrecautionsAvoid repeated freezing and thawing

While the compound is generally stable, prolonged exposure to moisture, heat, or acidic/basic conditions should be avoided to prevent degradation of the protecting groups. The hydrate form provides some stability advantages during storage, but proper storage conditions remain important for maintaining optimal reactivity.

For transportation purposes, the compound can typically withstand short-term exposure to ambient temperatures without significant degradation, allowing for cost-effective shipping under standard conditions rather than requiring cold chain logistics .

Quality Control and Analytical Parameters

Commercial (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate is subject to rigorous quality control testing to ensure its suitability for peptide synthesis applications. Standard analytical methods employed include:

HPLC Analysis

High-performance liquid chromatography is the primary method for determining purity, with specifications typically requiring ≥98.0% or ≥99.0% purity . HPLC is also used to detect specific impurities that could impact peptide synthesis outcomes:

  • Fmoc-β-Ala-OH (≤0.1%)

  • Fmoc-β-Ala-Glu(OtBu)-OH (≤0.1%)

  • Fmoc-Glu(OtBu)-Glu(OtBu)-OH (≤0.1%)

  • Fmoc-Glu-OH (≤0.1%)

Additional Analytical Parameters

Other quality control parameters typically evaluated include:

Test ParameterTypical Specification
TLC Purity≥98% on standard systems
Enantiomeric Purity≥99.8%
Water Content≤5.0% by Karl Fischer titration
Free Amino Acid Content≤0.2% by gas chromatography
Solubility TestClear solution in 50 mL DMF at 25 mmol concentration
Color Index (0.5 M in DMF)≤150 Hazen
Residual SolventsEthyl acetate ≤0.5% by headspace GC

These stringent quality control measures ensure that the compound meets the high standards required for successful peptide synthesis, particularly for applications in research, pharmaceutical development, and production of therapeutic peptides.

Comparison with Related Protected Amino Acids

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate is part of a family of Fmoc-protected amino acids used in peptide synthesis. Understanding its relation to other protected amino acids provides valuable context for peptide chemists.

Amino AcidSide-Chain ProtectionKey FeaturesCommon Applications
Fmoc-Glu(OtBu)-OHtert-butyl esterStandard protection for glutamic acidGeneral peptide synthesis
Fmoc-Asp(OtBu)-OHtert-butyl esterSimilar protection strategy for aspartic acidGeneral peptide synthesis
Fmoc-Gln(Trt)-OHtritylProtection for glutamine side chain; prevents dehydrationGlutamine-containing peptides
Fmoc-Asn(Trt)-OHtritylProtection for asparagine side chain; prevents dehydrationAsparagine-containing peptides
Fmoc-His(Trt)-OHtritylTrityl protection for histidine imidazoleHistidine-containing peptides
Fmoc-Lys(Boc)-OHBocBoc protection for lysine side chainLysine-containing peptides

The choice of side-chain protection for glutamic acid has evolved over time. The tert-butyl ester (OtBu) protection has become the standard protecting group for the side-chain carboxyl of glutamic acid in Fmoc SPPS due to its excellent balance of stability during synthesis and ease of removal during final cleavage with TFA .

Research Applications Beyond Peptide Synthesis

While (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate is primarily utilized in peptide synthesis, researchers have explored additional applications that leverage its unique structural features:

Development of Biomaterials

Recent research has demonstrated that Fmoc-amino acids, including Fmoc-glutamic acid derivatives, can self-assemble into supramolecular structures with potential applications as biomaterials. These structures have attracted growing interest in biomedical research, with emphasis on designing novel hydrogelators and functional materials for tissue engineering and drug delivery systems .

Synthetic Building Blocks

The compound has proven valuable as a synthetic building block in organic chemistry beyond peptide synthesis:

  • As a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation using palladium catalysts

  • As a linker in the preparation of multi-small molecule-conjugated paclitaxel derivatives for cancer therapy applications

  • As a building block in the preparation of stapled α-helical peptides, which maintain specific secondary structures for enhanced biological activity and stability

  • In the preparation of peptide C-terminal thioesters, which are important intermediates in native chemical ligation approaches to protein synthesis

Structural Studies

Fundamental research on the crystal structures of Fmoc-amino acids, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate, has provided valuable insights into the supramolecular features and non-covalent interactions that influence their properties. This work has contributed to understanding the molecular recognition patterns and self-assembly behaviors that underpin their applications in biomedical research and materials science .

Historical Context and Development

SupplierProduct NumberPurity SpecificationAdditional Information
Sigma-Aldrich47625≥98.0% (HPLC)For peptide synthesis
Novabiochem852009≥99.0% (HPLC)Standard recommended form
Chem-Impex02413Not specifiedHydrate form
GlpBioGC68189Not specifiedResearch use only
TCIB3167>98.0% (HPLC)Previously labeled as hydrate

It's worth noting that different suppliers may package and label the compound differently, with some specifically identifying it as the hydrate form while others may market essentially the same compound as the anhydrous version. This can sometimes lead to confusion when comparing products across different suppliers .

Pricing typically varies based on quantity, with research-grade material available in quantities ranging from 1 gram to 100 grams to meet the needs of both small-scale research and larger production requirements.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator